molecular formula C16H20N2O3S B15128979 3-amino-N,N-diethyl-4-phenoxybenzene-1-sulfonamide CAS No. 556020-54-3

3-amino-N,N-diethyl-4-phenoxybenzene-1-sulfonamide

Cat. No.: B15128979
CAS No.: 556020-54-3
M. Wt: 320.4 g/mol
InChI Key: ZRQLYUUWIWGBPH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-amino-N,N-diethyl-4-phenoxybenzene-1-sulfonamide typically involves the reaction of 4-phenoxybenzenesulfonyl chloride with N,N-diethylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

3-Amino-N,N-diethyl-4-phenoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfonic acids, while reduction may yield amines or other reduced derivatives .

Mechanism of Action

The mechanism of action of 3-amino-N,N-diethyl-4-phenoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the activity of enzymes such as dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making sulfonamides effective antimicrobial agents . The exact molecular targets and pathways for this specific compound may vary and require further research to elucidate .

Comparison with Similar Compounds

Properties

CAS No.

556020-54-3

Molecular Formula

C16H20N2O3S

Molecular Weight

320.4 g/mol

IUPAC Name

3-amino-N,N-diethyl-4-phenoxybenzenesulfonamide

InChI

InChI=1S/C16H20N2O3S/c1-3-18(4-2)22(19,20)14-10-11-16(15(17)12-14)21-13-8-6-5-7-9-13/h5-12H,3-4,17H2,1-2H3

InChI Key

ZRQLYUUWIWGBPH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2)N

Origin of Product

United States

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